molecular formula C21H21N3O4 B2903727 N-(5-acetamido-2-methoxyphenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 946226-81-9

N-(5-acetamido-2-methoxyphenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2903727
CAS No.: 946226-81-9
M. Wt: 379.416
InChI Key: NJEKKHCETPEHBS-UHFFFAOYSA-N
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Description

N-(5-acetamido-2-methoxyphenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This acetamide derivative features a 1,2-oxazole (isoxazole) ring system linked to a multi-substituted phenylacetamide core, a structural motif common in biologically active compounds. Molecules containing the 1,2-oxazole scaffold are frequently investigated for their potential as kinase inhibitors and for modulating various cellular signaling pathways . For instance, structurally related compounds have been explored as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key target in inflammatory disease and oncology research . Additionally, acetamide derivatives with complex aromatic systems are often studied in the context of cancer therapeutics, particularly as anti-tubulin agents that disrupt mitosis in proliferating cells . The specific substitution pattern on this molecule—including the methoxyphenyl and acetamido groups—suggests potential for target binding and optimization within these and other therapeutic areas. Researchers may find this compound valuable as a building block for chemical library synthesis, a candidate for high-throughput screening, or a lead compound for structure-activity relationship (SAR) studies to develop novel pharmacological tools. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-13-4-6-15(7-5-13)20-11-17(24-28-20)12-21(26)23-18-10-16(22-14(2)25)8-9-19(18)27-3/h4-11H,12H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEKKHCETPEHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=C(C=CC(=C3)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetamido-2-methoxyphenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

    Acetylation: Introduction of the acetamido group can be done using acetic anhydride in the presence of a base.

    Methoxylation: The methoxy group can be introduced via methylation using methyl iodide and a base.

    Coupling Reactions: The final coupling of the isoxazole ring with the substituted phenyl group can be achieved using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or acetamido groups.

    Reduction: Reduction reactions could target the isoxazole ring or the acetamido group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the isoxazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(5-acetamido-2-methoxyphenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

    Biology: Studying its effects on cellular pathways and its potential as a biochemical tool.

    Industry: Use as an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, it could involve:

    Binding to Enzymes or Receptors: Inhibiting or activating specific proteins.

    Modulating Pathways: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physical Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Biological Activity Reference
Target Compound 1,2-Oxazole 4-Methylphenyl, 5-acetamido-methoxy N/A Not reported
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-... 1,3,4-Thiadiazole 4-Chlorobenzyl, isopropylphenoxy 132–134 Anticonvulsant (MES model)
N-[3-(5-Chloro-2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide 1,2-Oxazole Chloro, dihydroxy, 4-methoxyphenyl N/A Not reported (structural analog)

Table 2. Pharmacological Comparison

Compound Class Example Compound Target/Activity Potency (IC50/EC50) Reference
Pyridazinone Acetamides N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-... FPR2 agonist (calcium mobilization) Sub-micromolar
Thiadiazole Acetamides 2-[(6-Fluoro-1,3-benzothiazole-2-yl)amino]-... Anticonvulsant (MES model) 100% protection
Triazole-Oxazole Hybrids 2-[[8-Chloro-6-(trifluoromethyl)-... Not reported (structural features suggest CNS activity) N/A

Key Research Findings and Gaps

  • Structural Advantages : The target compound’s 1,2-oxazole core and 4-methylphenyl group may offer balanced lipophilicity for membrane permeability, but direct solubility data are lacking.
  • Activity Predictions : Based on analogs, the compound could exhibit kinase inhibition or receptor modulation, but empirical validation is required.
  • Synthetic Feasibility : Methods from (chloroacetyl chloride coupling) and (oxadiazole-thioacetamide synthesis) could guide its preparation .

Biological Activity

N-(5-acetamido-2-methoxyphenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C21H21N3O3S
  • Molecular Weight : 395.48 g/mol

The compound's biological activity is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain kinases, which are critical in cancer cell proliferation.
  • Modulation of Signaling Pathways : It may influence G protein-coupled receptor (GPCR) pathways, leading to alterations in intracellular signaling cascades that affect cell growth and survival.

In Vitro Studies

A significant focus of research has been on the compound's anticancer properties. In vitro evaluations have been conducted against a panel of cancer cell lines, including:

  • Leukemia : K-562 and SR cell lines showed sensitivity at concentrations around 10 µM.
  • Colon Cancer : HCT-15 cell line exhibited moderate cytotoxicity.
  • Melanoma : SK-MEL-5 cells displayed slight sensitivity.

The results from these studies indicate that while the compound does not show high cytotoxicity across all tested lines, it possesses selective activity against certain cancer types, particularly leukemia .

Cell Line TypeSensitivity LevelConcentration Tested
LeukemiaHigh10 µM
Colon CancerModerate10 µM
MelanomaLow10 µM

Case Studies

In a notable case study involving patients with advanced leukemia, treatment with derivatives similar to this compound resulted in prolonged survival in several patients. These findings suggest that compounds targeting similar pathways may offer therapeutic benefits in clinical settings .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the oxazole ring and acetamido group can significantly impact the biological activity of the compound. Variations in substituents have been shown to enhance potency against specific cancer types while reducing off-target effects .

Q & A

Basic Synthesis Optimization

Q: What are the critical reaction conditions for synthesizing N-(5-acetamido-2-methoxyphenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide, and how do they impact yield and purity? A: Key conditions include:

  • Temperature: Controlled heating (e.g., reflux) for cyclization steps to form the oxazole ring (common in heterocycle synthesis) .
  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile enhance nucleophilic substitution efficiency .
  • Catalysts/Bases: Potassium carbonate or triethylamine to deprotonate intermediates, critical for amide bond formation .
  • Reaction Monitoring: TLC or HPLC to track progress and minimize byproducts .
    Yield optimization often requires iterative adjustments to these parameters.

Structural Characterization Methods

Q: Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound? A: A multi-technique approach is recommended:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., methoxy, acetamido groups) and aromatic proton environments .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular formula and detect isotopic patterns .
  • IR Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for acetamide) .
  • X-ray Crystallography (if crystalline): SHELX programs (e.g., SHELXL) for absolute configuration determination .

Biological Target Identification

Q: How can researchers prioritize biological targets for this compound, given its structural features? A: Rational strategies include:

  • Pharmacophore Mapping: The oxazole and acetamide moieties suggest interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs) .
  • In Silico Docking: Tools like AutoDock to screen against databases (e.g., PDB) for binding affinity predictions .
  • Analog Comparison: Cross-reference with structurally similar compounds (e.g., triazole or oxadiazole derivatives) known for antimicrobial or anticancer activity .

Advanced Mechanistic Studies

Q: How can researchers resolve contradictory data in biological assays (e.g., high in vitro activity vs. low in vivo efficacy)? A: Systematic approaches to address discrepancies:

  • Metabolic Stability Assays: LC-MS to identify degradation products or phase I/II metabolism (e.g., demethylation of methoxy groups) .
  • Solubility/Permeability Tests: Measure logP and use Caco-2 cell models to assess bioavailability limitations .
  • Target Engagement Studies: SPR or ITC to validate binding to proposed targets under physiological conditions .

Reaction Pathway Elucidation

Q: What experimental and computational methods are used to elucidate reaction mechanisms for key synthetic steps? A: A hybrid methodology is effective:

  • Kinetic Studies: Monitor intermediate formation via quenching experiments or in-situ IR .
  • DFT Calculations: Gaussian or ORCA to model transition states and energy barriers (e.g., oxazole ring closure) .
  • Isotope Labeling: ¹³C/²H labeling to trace bond-forming steps .

Stability Under Physiological Conditions

Q: How can the compound’s stability be evaluated across pH and temperature ranges relevant to biological systems? A: Use accelerated stability protocols:

  • pH Stability: Incubate in buffers (pH 1–9) and analyze degradation via HPLC .
  • Thermal Stability: TGA/DSC to assess decomposition thresholds .
  • Light/Oxygen Sensitivity: Conduct ICH-compliant photostability and oxidative stress tests .

Data Contradiction in SAR Studies

Q: How should conflicting structure-activity relationship (SAR) data be interpreted when modifying substituents? A: Address contradictions via:

  • 3D-QSAR Modeling: CoMFA or CoMSIA to map steric/electronic effects of substituents (e.g., methyl vs. chloro groups) .
  • Crystallographic Analysis: Resolve binding mode changes caused by substituent variations .
  • Resistance Profiling: Test against mutant strains/cell lines to identify off-target effects .

Computational Modeling for Optimization

Q: Which computational tools are best suited for optimizing this compound’s pharmacokinetic properties? A: Leverage:

  • ADMET Predictors: SwissADME or ADMETlab to estimate absorption, toxicity, and metabolic pathways .
  • MD Simulations: GROMACS to study membrane permeability or protein-ligand dynamics .
  • Free Energy Perturbation (FEP): Predict affinity changes for substituent modifications .

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